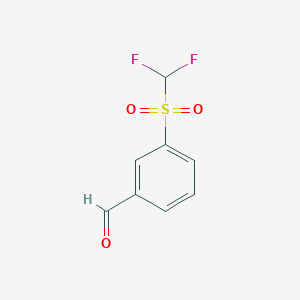

3-Difluoromethanesulfonylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethylsulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQKUIGANRSBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethanesulfonylbenzaldehyde

Precursor-Based Synthesis Strategies

These strategies commence with benzene (B151609) derivatives that already contain precursors to the essential aldehyde and sulfonyl functional groups. The synthetic design focuses on the selective transformation of these precursors into the final desired moieties.

Synthesis from Benzene Derivatives Bearing Sulfonyl and Aldehyde Precursors

A logical approach involves starting with a disubstituted benzene ring where one substituent is a protected aldehyde or a group readily convertible to an aldehyde (e.g., a methyl or halomethyl group), and the other is a group that can be transformed into the difluoromethanesulfonyl group (e.g., a halogen, a thiol, or a sulfonic acid).

For instance, a synthetic route could begin with 3-bromotoluene. The methyl group serves as the aldehyde precursor, while the bromine atom is a handle for introducing the sulfur-containing functionality. The bromine can be converted into a thiol group (–SH) via reaction with a sulfur nucleophile, which then serves as the anchor point for introducing the difluoromethyl group.

Strategies for Introducing the Difluoromethanesulfonyl Moiety

The introduction of the unique difluoromethanesulfonyl (–SO₂CF₂H) group is a critical step that defines many synthetic routes. This can be achieved through various fluorination and sulfonylation techniques.

Direct sulfonylation using a pre-formed fluorinated agent is a straightforward method. Difluoromethanesulfonyl chloride (CF₂HSO₂Cl) is a key reagent for this purpose, acting as a versatile agent for introducing the difluoromethylsulfonyl moiety into organic molecules. libretexts.org The reaction typically involves the coupling of this sulfonyl chloride with an organometallic derivative of the aromatic ring, such as a Grignard reagent (Ar–MgBr) or an organolithium species (Ar–Li), which would be prepared from a halogenated benzaldehyde (B42025) precursor (with the aldehyde group appropriately protected).

Table 1: Example of a Sulfonylation Reaction

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 3-Bromobenzaldehyde (B42254) (protected) | 1. Mg or n-BuLi 2. CF₂HSO₂Cl | Grignard/Organolithium formation followed by Sulfonylation | 3-Difluoromethanesulfonylbenzaldehyde (protected) |

An alternative strategy involves building the –SO₂CF₂H group on the aromatic ring. This can be accomplished by first creating a carbon-sulfur bond, followed by difluoromethylation and oxidation.

The key step is the reaction of a thiophenol derivative (Ar–SH) with a source of difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). acs.org The carbene inserts into the S-H bond of the thiol to form an aryl difluoromethyl sulfide (B99878) (Ar–SCF₂H). acs.org

The final step in forming the desired moiety is the oxidation of the sulfide. The aryl difluoromethyl sulfide is oxidized to the corresponding sulfone (Ar–SO₂CF₂H). This transformation can be achieved using various oxidizing agents. chinesechemsoc.org Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or potassium permanganate (B83412). organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without unwanted side reactions. organic-chemistry.orgchinesechemsoc.org

Table 2: Difluorocarbene-Based Synthesis Pathway

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Formylthiophenol (protected) | Difluorocarbene source (e.g., ClCF₂CO₂Na) | 3-(Difluoromethylthio)benzaldehyde (protected) |

| 2 | 3-(Difluoromethylthio)benzaldehyde (protected) | Oxidizing agent (e.g., mCPBA, H₂O₂) | This compound (protected) |

In many synthetic strategies, the aldehyde functionality is introduced in the final steps of the synthesis. This is often done to avoid potential side reactions involving the reactive aldehyde group during the introduction of the sulfonyl moiety. A common precursor to the aromatic aldehyde is a methyl group or a benzyl (B1604629) halide.

The oxidation of a benzylic methyl group to an aldehyde can be achieved using reagents like chromium trioxide (CrO₃) in acetic anhydride, which proceeds through a benzylidene diacetate intermediate, or via the Etard reaction using chromyl chloride (CrO₂Cl₂). Side-chain chlorination of the methyl group to form a benzal chloride (Ar–CHCl₂) followed by hydrolysis also yields the benzaldehyde.

Alternatively, a benzyl halide (e.g., 3-(difluoromethanesulfonyl)benzyl bromide) can be oxidized to the corresponding aldehyde. Various methods exist for this transformation, including the use of oxidizing agents like pyridine (B92270) N-oxide in the presence of silver oxide or potassium nitrate (B79036) with a phase-transfer catalyst. acs.orglibretexts.org

Table 3: Common Oxidation Methods for Aldehyde Synthesis

| Precursor | Oxidation Method | Typical Reagents |

|---|---|---|

| Ar–CH₃ | Etard Reaction | CrO₂Cl₂ |

| Ar–CH₃ | Chromic Oxide Oxidation | CrO₃, Acetic Anhydride |

| Ar–CH₂Br | Amine N-oxide Oxidation | Pyridine N-oxide, Ag₂O |

| Ar–CH₂OH | Aerobic Oxidation | (bpy)CuI/TEMPO, Air |

Sequential Functionalization of Aromatic Rings

The synthesis of this compound can also be accomplished through the sequential introduction of the two functional groups onto an unsubstituted or monosubstituted benzene ring. The order of introduction is critical and is governed by the directing effects of the substituents in electrophilic aromatic substitution reactions.

The aldehyde group (–CHO) is an electron-withdrawing group and is therefore a meta-director. libretexts.orgdoubtnut.comdoubtnut.com This means that if an electrophilic substitution reaction is performed on benzaldehyde, the incoming substituent will be directed primarily to the meta (3-) position. libretexts.orgquora.com This property can be exploited to synthesize the target molecule. For example, a Friedel-Crafts-type reaction or another electrophilic substitution to introduce a sulfonyl group or its precursor onto benzaldehyde would result in the desired 1,3-substitution pattern. wikipedia.org However, the aldehyde group is also strongly deactivating, which can make subsequent electrophilic substitutions challenging, often requiring harsh reaction conditions. libretexts.orgdoubtnut.com

An alternative sequence would involve first introducing the difluoromethanesulfonyl group or a precursor. The –SO₂CF₂H group is also strongly electron-withdrawing and thus a meta-director. Therefore, the subsequent introduction of the aldehyde group (or a precursor like a formyl group via a Gattermann-Koch or Vilsmeier-Haack reaction) would also lead to the desired 3-substituted product.

A plausible route could start with the sulfonylation of benzene with difluoromethanesulfonyl chloride under Friedel-Crafts conditions to yield difluoromethanesulfonylbenzene. Subsequent formylation would then introduce the aldehyde group at the meta-position. Careful selection of catalysts and reaction conditions is essential for the success of these sequential functionalization strategies. rsc.orgnih.gov

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be envisioned through both divergent and convergent strategies, each offering distinct advantages in terms of flexibility and efficiency.

A divergent linear synthesis could commence from a readily available starting material, such as 3-iodotoluene. This approach would involve a sequence of reactions to build the target molecule step-by-step. A plausible route is outlined below:

Formation of a Sulfinate Salt: The aryl iodide can be coupled with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), followed by treatment with an organometallic reagent to form a lithium or sodium aryl sulfinate. This method provides a key intermediate for the introduction of the sulfonyl group.

Difluoromethylation: The resulting aryl sulfinate salt can then be reacted with a difluoromethylating agent. A common source for this transformation is chlorodifluoromethane (B1668795) (Freon), which can generate a difluorocarbene intermediate that reacts with the sulfinate. chinesechemsoc.org This step forms the crucial C-S bond of the difluoromethanesulfonyl group, yielding 3-(difluoromethanesulfonyl)toluene.

Oxidation: The final step involves the oxidation of the methyl group on the toluene (B28343) ring to a formyl group. This can be achieved using various oxidizing agents, such as potassium permanganate or ceric ammonium (B1175870) nitrate, to produce the target this compound.

A convergent synthesis , in contrast, would involve the preparation of two complex fragments that are then joined together in a late-stage coupling reaction. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. A potential convergent route could involve:

Fragment 1 Synthesis: Preparation of a 3-halobenzaldehyde derivative (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).

Fragment 2 Synthesis: Generation of a difluoromethanesulfonylating reagent.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction could then be employed to connect the two fragments. nih.govrsc.org For example, the 3-halobenzaldehyde could be coupled with a difluoromethyl sulfinate salt. Such cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. nih.gov

One-Pot Synthesis Protocols

The development of one-pot synthesis protocols is a significant goal in modern organic chemistry as it reduces the need for purification of intermediates, saves time, and minimizes waste. A hypothetical one-pot, three-component synthesis for this compound could be designed based on palladium-catalyzed methodologies. rsc.org

This process could theoretically involve the combination of a 3-halo-benzaldehyde, a sulfur dioxide source like DABSO, and a difluoromethyl source in a single reaction vessel. The palladium catalyst would facilitate the sequential formation of the necessary bonds to construct the final product. The success of such a reaction would depend heavily on the compatibility of the reagents and the fine-tuning of reaction conditions to prevent side reactions.

Multi-Step Linear Synthesis Optimization

Choice of Catalyst: In steps involving cross-coupling, the choice of metal catalyst (e.g., palladium, nickel, or copper) and the corresponding ligand can have a profound impact on reaction efficiency and substrate scope. princeton.eduscilit.comnih.gov For the difluoromethylation step, various copper and palladium-based systems have been explored for analogous transformations. acs.org

Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that need to be optimized for each step to maximize the yield of the desired product while minimizing the formation of byproducts.

Reagent Selection: The choice of difluoromethylating agent and the oxidizing agent in the final step can significantly affect the outcome. For instance, comparing different sources of the "CF2H" group or testing various oxidants for the conversion of the toluene precursor to the benzaldehyde would be necessary to identify the most efficient reagents.

Below is a table summarizing potential catalytic systems for the key difluoromethylation step, based on literature for related aryl halide couplings.

| Catalyst System | Difluoromethyl Source | Substrate Type | Typical Conditions | Reference for Analogy |

|---|---|---|---|---|

| Nickel Catalyst | ICF2H / Diethyl Zinc | Aryl Iodides/Bromides | Room Temperature | scilit.comnih.gov |

| Palladium/Photoredox | BrCF2H | Aryl Bromides | Visible Light | princeton.edu |

| Copper-mediated | TMSCF2H | Aryl Iodides | Elevated Temperature | researchgate.net |

Green Chemistry Considerations in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable processes.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. In the proposed multi-step synthesis, the atom economy of each step should be considered. For example, the final oxidation step of 3-(difluoromethanesulfonyl)toluene to the corresponding benzaldehyde can have varying atom economy depending on the oxidant used. An oxidation process that utilizes molecular oxygen as the terminal oxidant with a recyclable catalyst would have a higher atom economy than a stoichiometric reaction using a heavy metal oxidant like potassium permanganate.

Catalyst-Free or Recyclable Catalyst Systems

Minimizing or eliminating the use of catalysts, particularly those based on heavy metals, is a key aspect of green chemistry. While many of the plausible routes for synthesizing this compound rely on metal catalysis, exploring catalyst-free alternatives is a worthwhile endeavor.

For instance, radical-based difluoromethylation reactions can sometimes be initiated using visible light or other non-metallic initiators, potentially avoiding the need for a metal catalyst. nih.govresearchgate.net The development of such methods for the synthesis of aryl difluoromethyl sulfones would be a significant green advancement.

Where catalysts are necessary, the use of recyclable heterogeneous catalysts is preferable to homogeneous ones. A heterogeneous catalyst can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into immobilizing effective palladium or copper catalysts on a solid support could provide a greener alternative for the cross-coupling steps.

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethanesulfonylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is the primary site of chemical reactivity in 3-Difluoromethanesulfonylbenzaldehyde. Its carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophilic center. wikipedia.orglibretexts.org The presence of the strongly deactivating -SO2CF2H group further depletes electron density from the aromatic ring and, through inductive effects, from the carbonyl carbon. This electronic deficit enhances the carbonyl carbon's electrophilicity, making it more reactive toward nucleophiles than benzaldehyde (B42025) itself. askfilo.comdoubtnut.com

Nucleophilic addition is the characteristic reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.org For this compound, the rate of nucleophilic attack is generally accelerated due to the electronic influence of the difluoromethanesulfonyl group. masterorganicchemistry.com

In the presence of water, aldehydes exist in equilibrium with their corresponding hydrates, also known as gem-diols. wikipedia.org Similarly, in alcoholic solutions, they form hemiacetals. masterorganicchemistry.comoit.edu These reactions are reversible nucleophilic additions. ualberta.ca

For most simple aldehydes, the equilibrium lies in favor of the carbonyl form. However, the presence of strong electron-withdrawing groups on the aldehyde stabilizes the hydrate (B1144303) form by reducing electron density on the carbonyl carbon, thus favoring the addition of water. wikipedia.orgnih.gov The potent electron-withdrawing nature of the -SO2CF2H group in this compound is expected to significantly shift the equilibrium toward the formation of the corresponding hydrate in aqueous solutions. A similar effect would be observed in the formation of hemiacetals in alcohol solvents.

Table 1: Comparison of Equilibrium Constants for Hydrate Formation (Khyd) for Various Aldehydes Note: The value for this compound is an estimation based on the strong electron-withdrawing properties of the -SO2CF2H group.

| Aldehyde | Substituent | Khyd ([Hydrate]/[Aldehyde]) |

| Formaldehyde | -H | 2280 |

| Acetaldehyde | -CH3 (Electron-Donating) | 1.06 |

| Benzaldehyde | -C6H5 | 0.02 |

| 4-Nitrobenzaldehyde | -NO2 (Electron-Withdrawing) | 0.23 |

| This compound | -SO2CF2H (Strongly Electron-Withdrawing) | > 0.5 (Estimated) |

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. libretexts.org This reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition to form a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com

Given the enhanced electrophilicity of the carbonyl carbon in this compound, its reaction with Grignard or organolithium reagents is expected to be highly efficient and rapid. The sulfonyl group is stable under these conditions and does not interfere with the reaction at the aldehyde.

Reaction Scheme with Grignard Reagent:

Nucleophilic Addition: The alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon of this compound.

Workup: Addition of a dilute acid (e.g., H3O+) protonates the resulting alkoxide to give the final secondary alcohol product.

The general outcome is the formation of a (3-(difluoromethanesulfonyl)phenyl)(alkyl/aryl)methanol.

Aldehydes react with hydrogen cyanide (HCN) in a nucleophilic addition reaction to form cyanohydrins. chemistrysteps.com The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. chemistrysteps.comwikipedia.org The cyanide ion attacks the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate, which is then protonated to yield the cyanohydrin. chemistrysteps.com

The rate of cyanohydrin formation is sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes bearing electron-withdrawing substituents generally react faster than those with electron-donating groups. psu.edu Consequently, this compound is predicted to undergo rapid and favorable cyanohydrin formation, yielding 2-hydroxy-2-(3-(difluoromethanesulfonyl)phenyl)acetonitrile.

Table 2: Predicted Relative Rates of Cyanohydrin Formation Note: Rates are relative to Benzaldehyde and are based on the electronic effects of the substituents.

| Benzaldehyde Derivative | Substituent Type | Predicted Relative Rate |

| 4-Methylbenzaldehyde | Electron-Donating | Slower |

| Benzaldehyde | Neutral | 1.0 |

| 4-Chlorobenzaldehyde | Electron-Withdrawing | Faster |

| This compound | Strongly Electron-Withdrawing | Much Faster |

Aldehydes undergo condensation reactions with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. ncert.nic.in These reactions are fundamental in both synthetic organic chemistry and biological systems. researchgate.net The mechanism involves an initial nucleophilic addition of the nitrogen atom to the carbonyl carbon to form a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration (elimination of water) to yield the final C=N double bond product. rsc.org

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. ncert.nic.in Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. A subsequent workup with a proton source yields the primary alcohol.

The biocatalytic reduction of substituted benzaldehydes is dependent on the electronic nature of the substituent. tandfonline.com Benzaldehydes with electron-withdrawing groups are generally more reactive towards nucleophilic hydride attack. Therefore, the reduction of this compound to (3-(difluoromethanesulfonyl)phenyl)methanol is expected to proceed readily, often under milder conditions or in shorter reaction times compared to the reduction of electron-rich or unsubstituted benzaldehydes.

Aldol (B89426) Condensations and Related Reactions

This compound, lacking α-hydrogens, is an excellent electrophilic partner in crossed aldol and Knoevenagel condensation reactions. nih.govmnstate.edu These carbon-carbon bond-forming reactions are fundamental in organic synthesis for building more complex molecular architectures. nih.gov

In a typical Aldol condensation , the aldehyde reacts with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide). The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The initial β-hydroxy ketone adduct readily undergoes dehydration (elimination of water) to yield a highly conjugated α,β-unsaturated ketone, a process driven by the formation of a stable, extended π-system. mnstate.eduwvu.edu

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govresearchgate.net The mechanism involves the formation of a carbanion from the active methylene compound, which attacks the aldehyde carbonyl. nih.gov Subsequent dehydration leads to the formation of a stable α,β-unsaturated product. The strong electron-withdrawing nature of the 3-difluoromethanesulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating these condensation reactions. nih.gov

Table 2: Condensation Reactions of this compound This table presents plausible products and conditions for the reaction of this compound based on established condensation methodologies.

| Reaction Type | Reagent | Catalyst | Plausible Product |

| Aldol Condensation | Acetone | NaOH | 4-(3-(Difluoromethanesulfonyl)phenyl)but-3-en-2-one |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(3-(Difluoromethanesulfonyl)benzylidene)malononitrile |

| Knoevenagel Condensation | Diethyl malonate | Pyridine (B92270) | Diethyl 2-(3-(Difluoromethanesulfonyl)benzylidene)malonate |

Reactivity of the Difluoromethanesulfonyl Group

The difluoromethanesulfonyl (-SO2CF2H) group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and offers potential for further chemical modification.

The -SO2CF2H group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This deactivation stems from a powerful negative inductive effect (-I), where the high electronegativity of the oxygen and fluorine atoms pulls electron density away from the ring through the sigma bond framework. libretexts.orglibretexts.org This reduction in electron density makes the aromatic ring a much weaker nucleophile and therefore less reactive towards electrophiles like nitronium ions (NO2+) or bromonium ions (Br+). uomustansiriyah.edu.iq

The substituent's influence on the position of substitution can be predicted using Hammett constants, which quantify the electronic effect of a substituent. wikipedia.orgresearchgate.net While specific Hammett constants for the -SO2CF2H group are not widely tabulated, they can be estimated by comparison with related groups like -SO2F (σm ≈ 0.80, σp ≈ 0.91) and -SO2Cl (σm ≈ 1.20, σp ≈ 1.11). pitt.edu These large positive values indicate a very strong electron-withdrawing character.

Due to this strong inductive withdrawal, the meta positions are the least deactivated sites on the ring. The ortho and para positions are more strongly destabilized during the formation of the cationic Wheland intermediate in an EAS reaction. Consequently, the difluoromethanesulfonyl group acts as a meta-director for electrophilic aromatic substitution.

For a substituent to act as a leaving group in nucleophilic aromatic substitution (SNAr), the aromatic ring must be highly electron-deficient, typically activated by potent electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com The SNAr mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The difluoromethanesulfonyl group is highly effective at stabilizing adjacent negative charges. siue.edulibretexts.org This stabilization arises primarily from its strong inductive electron withdrawal, which disperses the negative charge of a nearby carbanion. siue.eduquora.com The presence of two highly electronegative oxygen atoms and two fluorine atoms creates a significant partial positive charge on the sulfur atom, enhancing its ability to pull electron density away from an adjacent carbanionic center.

This stabilizing effect is crucial in reactions that involve the formation of a carbanion on a benzylic carbon or on a carbon atom attached to the aromatic ring. For example, in a reaction involving the deprotonation of a benzylic C-H bond, the resulting carbanion would be significantly stabilized by the presence of the -SO2CF2H group on the ring, thereby lowering the pKa of the corresponding C-H acid. libretexts.org This property can be exploited to facilitate reactions that proceed through carbanionic intermediates.

The sulfonyl group itself can be a site for chemical transformation, although these reactions often require potent reagents. One of the primary modifications is the reduction of the sulfonyl group. Aryl sulfones can be challenging to reduce, but strong reducing agents like lithium aluminum hydride (LiAlH4) or dissolving metal reductions (e.g., sodium in amalgam) can achieve this. researchgate.net Such a reaction would reduce the sulfonyl group, potentially to a sulfinate, a sulfide (B99878), or even complete desulfurization to remove the group from the ring entirely, depending on the reaction conditions.

Another potential modification involves reactions at the sulfur atom. The parent compound, difluoromethanesulfonyl chloride (CF2HSO2Cl), is a reactive precursor used to introduce the -SO2CF2H moiety. atomfair.comcymitquimica.com While the aryl sulfone is significantly less reactive than the sulfonyl chloride, reactions involving cleavage of the C-S or S-O bonds are conceivable under specific, often harsh, conditions. For instance, some sulfonyl chlorides have been shown to undergo reduction where the chlorosulfonyl moiety acts as a leaving group, a reaction that proceeds via an SN2-type mechanism with hydride attack. researchgate.net Applying this logic to the aryl sulfone would be mechanistically distinct and far more difficult.

Reactivity of the Aromatic Ring

The reactivity of the aromatic core of this compound is profoundly influenced by its two substituents: the aldehyde (-CHO) group and the difluoromethanesulfonyl (-SO₂CF₂H) group. Both are powerful electron-withdrawing groups (EWGs) that significantly modulate the electron density of the benzene ring, thereby dictating its behavior in various aromatic substitution reactions. numberanalytics.comassets-servd.hostmasterorganicchemistry.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. assets-servd.host However, the presence of electron-withdrawing substituents deactivates the ring towards this type of reaction by reducing its nucleophilicity. quora.comlibretexts.orglibretexts.org In this compound, both the aldehyde and the difluoromethanesulfonyl groups are strongly deactivating. assets-servd.hostlibretexts.org

The aldehyde group (-CHO) withdraws electron density through both inductive (-I) and resonance (-M) effects. libretexts.org Similarly, the sulfonyl moiety (-SO₂) in the difluoromethanesulfonyl group is a potent electron-withdrawing group, an effect further amplified by the electronegative fluorine atoms. numberanalytics.com Consequently, the aromatic ring of this compound is significantly less reactive towards electrophiles than benzene itself. quora.com

In addition to deactivation, these substituents also direct the regiochemical outcome of any potential EAS reaction. Both the -CHO and -SO₂R groups are classified as meta-directors (with the exception of halogens, deactivating groups are generally meta-directors). pressbooks.pubmasterorganicchemistry.comaakash.ac.inleah4sci.com This is because the resonance structures of the cationic intermediate (the Wheland intermediate or sigma complex) formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions relative to the EWG. libretexts.org Attack at the meta position avoids placing the positive charge on the carbon atom directly bonded to the deactivating group, resulting in a more stable intermediate and a lower activation energy for that pathway. libretexts.org

For this compound, the directing effects of the two meta-directing groups are cooperative. The aldehyde group at position 1 directs incoming electrophiles to position 5, and the difluoromethanesulfonyl group at position 3 directs them to position 5. Therefore, any successful electrophilic substitution would be expected to occur predominantly at the C5 position, which is meta to both substituents.

Table 1: Influence of Substituents on EAS Reactivity and Regioselectivity

| Substituent Group | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| Aldehyde (-CHO) | 1 | -I, -M (Electron-withdrawing) | Strongly Deactivating | meta |

| Difluoromethanesulfonyl (-SO₂CF₂H) | 3 | -I (Strongly electron-withdrawing) | Strongly Deactivating | meta |

| Combined Effect | - | Strongly Electron-withdrawing | Highly Deactivated | ***meta* (Position 5)** |

Nucleophilic aromatic substitution (SNAr) is a pathway for substituting a leaving group on an aromatic ring with a nucleophile. wikipedia.org In stark contrast to EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, especially when they are positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orglibretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com

SNAr reactions on unactivated aryl fluorides, which are traditionally poor leaving groups, have been achieved using specialized methods like photoredox catalysis, highlighting the ongoing development in this field. nih.gov Given the strong activation provided by the -CHO and -SO₂CF₂H groups, it is plausible that halogenated derivatives of this compound could react with various nucleophiles (e.g., alkoxides, amines, thiolates) under suitable conditions. researchgate.net

Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile to install a new functional group with high regioselectivity. wikipedia.org

The feasibility of DoM on this compound is questionable. Neither the aldehyde nor the sulfonyl group is considered a strong, classical DMG. organic-chemistry.org

Aldehyde Group (-CHO): The aldehyde functionality is generally incompatible with the strong organolithium bases used for DoM, as these bases can readily add to the carbonyl group. However, strategies using transient directing groups, such as in-situ formed imines or the use of specific amino acids, have been developed to achieve Pd-catalyzed ortho C-H functionalization of benzaldehydes. nsf.govacs.org

Sulfonyl Group (-SO₂R): While not a powerful DMG, the sulfone group has been shown to direct ortho-metalation, particularly in systems where it cooperates with other directing groups. nih.govacs.org

In this compound, the most acidic protons are likely those positioned between the two EWGs (C2, C4, C6). However, without a coordinating heteroatom to direct the organometallic base, selective deprotonation via a classical DoM mechanism is unlikely. uwindsor.ca Alternative C-H activation methodologies might be required to achieve selective functionalization at these positions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental tools for forming carbon-carbon bonds in modern organic synthesis. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide (e.g., triflate). rsc.orgorganic-chemistry.orgrsc.org

The direct C-H bonds of this compound are not suitable for these standard cross-coupling reactions. However, a halogenated derivative, such as a bromo- or iodo-substituted version of the compound, would be an excellent substrate. For instance, in a Suzuki-Miyaura coupling, a molecule like 1-bromo-3-difluoromethanesulfonyl-5-formylbenzene could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon substituents.

Similarly, in a Mizoroki-Heck reaction, an aryl halide derivative could be coupled with an alkene to form a styrenyl derivative. researchgate.netnih.gov The presence of the strong electron-withdrawing sulfonyl and aldehyde groups would likely influence the electronic properties of the arylpalladium intermediate, but these reactions are generally tolerant of a wide range of functional groups. rsc.orgrsc.org

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative (Ar-X)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Ar-R (Biaryl, etc.) |

| Mizoroki-Heck | Alkene (e.g., H₂C=CHR) | Pd(0) or Pd(II) catalyst, Base | Ar-CH=CHR (Styrene derivative) |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Ar-C≡C-R (Aryl alkyne) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base | Ar-NR₂ (Aryl amine) |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | Ar-R |

Ar = 3-Difluoromethanesulfonyl-5-formylphenyl; X = Halogen (Br, I)

Detailed Mechanistic Studies of Key Transformations

Electrophilic Aromatic Substitution (EAS): Computational studies on deactivated benzene derivatives, such as nitrobenzene, confirm that EAS reactions proceed through a two-step mechanism involving a high-energy cationic tetrahedral intermediate (sigma complex). researchgate.net The first step, the attack of the electrophile to form this intermediate, is the rate-determining step. researchgate.net The transition state leading to the meta intermediate is significantly lower in energy than those leading to the ortho or para intermediates due to electronic destabilization in the latter two. libretexts.org Energy decomposition analysis suggests that electrostatic interactions play a dominant role in determining the barrier height of these reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions is generally accepted as a two-step addition-elimination process. semanticscholar.org The first step is the rate-limiting nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The reaction concludes with the rapid expulsion of the leaving group, which restores aromaticity. wikipedia.org Kinetic studies on systems like 1-phenoxy-2,4-dinitrobenzene have provided detailed insights into the transition states, showing that factors like amine basicity can influence whether the reaction proceeds through a concerted or stepwise pathway. acs.org For highly activated systems, the departure of the leaving group can sometimes become the rate-determining step. semanticscholar.org Computational studies help differentiate between a stable Meisenheimer intermediate (stepwise mechanism) and a Meisenheimer transition state (concerted mechanism). researchgate.net

Kinetic and Thermodynamic Investigations of Reactivity

Kinetic and thermodynamic studies are crucial for quantifying the reactivity of a chemical compound and understanding the feasibility and spontaneity of its reactions. For this compound, such investigations would provide valuable insights into its behavior in various chemical transformations.

Kinetic Investigations:

Kinetic studies would focus on the rate at which this compound undergoes reactions. A key area of investigation would be its participation in nucleophilic addition reactions, a characteristic reaction of aldehydes. The strong electron-withdrawing nature of the difluoromethanesulfonyl group is expected to increase the positive partial charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. askfilo.comdoubtnut.com This would likely result in a faster reaction rate compared to benzaldehyde or benzaldehydes substituted with electron-donating groups. doubtnut.com

A hypothetical kinetic study might compare the reaction rates of various substituted benzaldehydes in a nucleophilic addition reaction. The results could be presented in a table similar to the one below, which illustrates the expected trend based on the electronic effects of the substituents.

| Substituted Benzaldehyde | Substituent | Relative Reaction Rate (Hypothetical) |

|---|---|---|

| p-Nitrobenzaldehyde | -NO₂ (Strongly Electron-Withdrawing) | High |

| This compound | -SO₂CF₂H (Strongly Electron-Withdrawing) | High |

| Benzaldehyde | -H (Neutral) | Moderate |

| p-Tolualdehyde | -CH₃ (Electron-Donating) | Low |

| p-Anisaldehyde | -OCH₃ (Strongly Electron-Donating) | Very Low |

Thermodynamic Investigations:

Thermodynamic studies would provide information on the energy changes that occur during a reaction, indicating the position of equilibrium and the spontaneity of the process. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). nih.gov For reactions involving this compound, a negative ΔG° would indicate a spontaneous reaction.

For instance, in a reaction where this compound is converted to a more stable product, the equilibrium would favor the product side. Thermodynamic data is often determined through techniques such as calorimetry or by studying the temperature dependence of the equilibrium constant.

A summary of the significance of these thermodynamic parameters is provided in the table below.

| Thermodynamic Parameter | Symbol | Information Provided |

|---|---|---|

| Gibbs Free Energy Change | ΔG° | Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process. |

| Enthalpy Change | ΔH° | Represents the heat absorbed or released during a reaction at constant pressure. A negative value (exothermic) contributes to a more favorable reaction. |

| Entropy Change | ΔS° | Measures the change in disorder or randomness of a system. A positive value (increased disorder) contributes to a more favorable reaction. |

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and the use of catalysts can profoundly impact the outcome of chemical reactions involving this compound, influencing both the reaction rate and the product distribution.

Role of Solvents:

Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orglibretexts.org The polarity of the solvent is a particularly important factor. For reactions involving ionic intermediates, such as the formation of a carbocation in certain substitution reactions, polar protic solvents like water and alcohols can stabilize the charged species, thereby accelerating the reaction rate. libretexts.org Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, a more polar solvent might decrease the reaction rate.

The influence of solvent polarity on reaction kinetics is summarized in the following table.

| Solvent Type | Characteristics | Effect on Reactions with Ionic Intermediates |

|---|---|---|

| Polar Protic | High polarity, capable of hydrogen bonding (e.g., water, ethanol). | Can stabilize charged intermediates, often increasing the rate of reactions like SN1. libretexts.org |

| Polar Aprotic | High polarity, not capable of hydrogen bonding (e.g., acetone, DMSO). | Can increase the reactivity of anionic nucleophiles, often favoring SN2 reactions. |

| Nonpolar | Low polarity (e.g., hexane, toluene). | Generally used for reactions involving nonpolar reactants. |

Role of Catalysts:

Catalysts increase the rate of a chemical reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. For reactions involving aldehydes like this compound, various types of catalysts can be employed.

Acid Catalysis: Brønsted or Lewis acids can activate the carbonyl group by protonating the oxygen atom or coordinating to it, making the carbonyl carbon even more electrophilic and thus more reactive towards nucleophiles. rsc.org

Base Catalysis: Bases can deprotonate a nucleophile, increasing its nucleophilicity and promoting its attack on the carbonyl carbon.

Organocatalysis: Small organic molecules can act as catalysts. For example, in the formation of N-sulfonylimines from aldehydes and sulfonamides, organocatalysts have been utilized. rsc.org

Metal Catalysis: Transition metals can catalyze a variety of transformations. For instance, copper-mediated C-H sulfonylation of benzaldehydes has been reported. researchgate.net

The choice of catalyst can be critical in achieving high yields and selectivity for a desired product. For example, in the synthesis of N-sulfonylimines, various Lewis and Brønsted acid catalysts have been explored to facilitate the condensation of aldehydes with sulfonamides. rsc.org

Advanced Synthetic Applications and Derivatization

As a Precursor for Complex Organic Molecules

The unique electronic properties of 3-difluoromethanesulfonylbenzaldehyde make it an attractive starting material for the synthesis of diverse and complex organic structures. Its aldehyde functionality serves as a key handle for participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Heterocyclic Compounds (e.g., via condensation, cyclization)

This compound is a competent substrate for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. The electron-deficient nature of the benzaldehyde (B42025) ring can facilitate reactions that might be sluggish with electron-rich analogues.

One prominent example is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.org The general scheme for this reaction is well-established. While specific examples utilizing this compound are not extensively documented in readily available literature, its reactivity is expected to be comparable to other aromatic aldehydes bearing electron-withdrawing groups.

Another significant application is the Biginelli reaction , which provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. nih.govwikipedia.orgnih.govmdpi.com This one-pot cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. The resulting dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry. The use of substituted benzaldehydes is common in this reaction, and the electronic effect of the substituent can influence the reaction rate and yield. nih.gov

Furthermore, this compound can be employed in the synthesis of quinolines . The Doebner–von Miller reaction and related syntheses often utilize aromatic aldehydes as key components in the construction of the quinoline (B57606) ring system. nih.govacs.orgmdpi.comnih.govrsc.org The reaction of an α,β-unsaturated aldehyde (formed in situ from an aromatic aldehyde) with an aniline (B41778) derivative is a common strategy.

Table 1: Examples of Heterocyclic Syntheses Utilizing Aromatic Aldehydes

| Heterocycle | Reaction Name | Key Reactants | General Product Structure |

|---|---|---|---|

| Pyridine | Hantzsch Synthesis | Aromatic aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridine |

| Pyrimidine | Biginelli Reaction | Aromatic aldehyde, β-dicarbonyl, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one |

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, incorporating most of the atoms from the starting materials. This compound, with its reactive aldehyde group, is an ideal candidate for such transformations.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. rsc.orgnih.govwikipedia.orgfrontiersin.orgacs.org These products can serve as scaffolds for the synthesis of diverse compound libraries. The electrophilicity of the aldehyde carbon in this compound is expected to facilitate the initial imine formation, a key step in the Ugi reaction mechanism.

Similarly, the Passerini three-component reaction (Passerini-3CR) , which involves an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgbroadinstitute.orgresearchgate.netnih.gov This reaction provides a direct route to functionalized ester and amide moieties in a single step. The electron-withdrawing substituent on the benzaldehyde can influence the rate and efficiency of this transformation.

Table 2: Prominent Multi-Component Reactions Involving Aldehydes

| Reaction Name | Number of Components | Key Reactants | Product Class |

|---|---|---|---|

| Ugi Reaction | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Chiral Synthesis Applications via Asymmetric Transformations

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a central theme in modern organic synthesis. This compound can serve as a prochiral substrate in various asymmetric transformations to generate enantioenriched products.

Asymmetric additions of nucleophiles to the aldehyde carbonyl group, mediated by chiral catalysts or auxiliaries, can lead to the formation of chiral secondary alcohols. These transformations can involve organometallic reagents, enolates, or other nucleophilic species. The electronic nature of the 3-difluoromethanesulfonyl group can impact the Lewis acidity of the carbonyl oxygen, potentially influencing its interaction with chiral catalysts.

While specific studies on the asymmetric transformation of this compound are not widely reported, the principles of asymmetric catalysis are broadly applicable. For instance, chiral Lewis acid-catalyzed additions of organozinc reagents or enantioselective transfer hydrogenations are plausible routes to chiral alcohols derived from this aldehyde. The stereochemical outcome in such reactions is often dictated by the steric and electronic properties of both the substrate and the chiral catalyst.

Derivatives of this compound

The functional handles present in this compound, namely the aldehyde and the difluoromethanesulfonyl groups, allow for a wide range of derivatizations to generate novel compounds with potentially interesting chemical and biological properties.

Synthesis of Novel Compounds Bearing the Difluoromethanesulfonylbenzoyl Moiety

The aldehyde group of this compound is a versatile starting point for the synthesis of a variety of derivatives. Standard organic transformations can be employed to modify this functionality.

Oxidation of the aldehyde to a carboxylic acid would yield 3-difluoromethanesulfonylbenzoic acid.

Reduction of the aldehyde would provide 3-difluoromethanesulfonylbenzyl alcohol.

Reductive amination with primary or secondary amines can furnish the corresponding substituted benzylamines.

Wittig olefination or related reactions can convert the aldehyde into a variety of substituted alkenes.

Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems, which are themselves versatile synthetic intermediates.

These transformations allow for the incorporation of the 3-difluoromethanesulfonylbenzoyl moiety into a wide array of molecular scaffolds.

Structural Modifications at the Aldehyde or Sulfonyl Positions

Beyond the direct transformation of the aldehyde group, structural modifications can also be envisioned at the sulfonyl position, although these are generally more challenging. The carbon-sulfur bond is typically robust. However, under specific conditions, cleavage and further functionalization might be possible.

More practically, the difluoromethanesulfonyl group itself can be considered a stable functional moiety that imparts specific electronic properties to the molecule. The primary focus of derivatization is therefore more commonly on the aldehyde group and the aromatic ring. For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring, directed by the existing substituents, could introduce further diversity, although the strong deactivating nature of the sulfonyl group would necessitate forcing reaction conditions.

Incorporation into Polyfunctional Molecules

The aldehyde group of this compound would theoretically allow for its incorporation into more complex molecular architectures through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and reductive aminations. These synthetic routes could potentially yield a variety of polyfunctional molecules where the difluoromethanesulfonyl group could impart specific electronic properties. However, no published studies have demonstrated these synthetic transformations or characterized the resulting products.

Applications in Materials Science Research

Development of Photoresponsive or Optoelectronic Materials

The electron-withdrawing nature of the difluoromethanesulfonyl group could significantly influence the electronic structure of molecules incorporating the this compound moiety. This could potentially lead to interesting photophysical or electronic properties relevant for photoresponsive or optoelectronic materials. For instance, its incorporation into conjugated systems could modulate the HOMO-LUMO energy levels and impact charge transport characteristics. As of now, there is no research available that explores the synthesis or characterization of materials containing this compound for such applications.

Application in Supramolecular Chemistry

The polarity and potential for hydrogen bonding of the sulfonyl and aldehyde groups in this compound suggest that it could participate in the formation of ordered supramolecular assemblies. These non-covalent interactions are fundamental to the design of various functional materials. However, the exploration of this compound as a building block in supramolecular chemistry has not been documented in any published research.

Computational and Theoretical Investigations

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the substituent groups in 3-Difluoromethanesulfonylbenzaldehyde are fundamental to its chemical behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in determining the optimized molecular geometry of this compound. nih.govnih.gov These calculations solve the Schrödinger equation for the molecule, providing information about bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.

For this compound, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be a common approach to obtain a reliable geometry. researchgate.netnih.gov These calculations would model the electronic structure to accurately predict the geometry of the benzene (B151609) ring, the aldehyde group, and the difluoromethanesulfonyl substituent.

Illustrative Optimized Geometrical Parameters:

| Parameter | Predicted Value |

| C-S Bond Length (Å) | ~1.77 |

| S-O Bond Length (Å) | ~1.43 |

| C-F Bond Length (Å) | ~1.35 |

| C=O Bond Length (Å) | ~1.21 |

| C-C (aromatic) Bond Length (Å) | ~1.39-1.40 |

| C-CHO Bond Angle (°) | ~120 |

| O-S-O Bond Angle (°) | ~120 |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are presented for illustrative purposes.

The presence of single bonds in the difluoromethanesulfonyl and aldehyde groups allows for rotation, leading to different spatial arrangements or conformations. A potential energy surface scan, performed using quantum chemical methods, can map the energy of the molecule as a function of the dihedral angles of these groups relative to the benzene ring. This analysis helps to identify the most stable conformations (energy minima).

For this compound, the key rotations would be around the C(aryl)-S bond and the C(aryl)-C(aldehyde) bond. The conformational landscape would likely reveal that planar or near-planar arrangements of the aldehyde group with the ring are energetically favored due to conjugation. The orientation of the difluoromethanesulfonyl group will be influenced by steric interactions with the adjacent hydrogen atom on the ring and electrostatic interactions between the sulfonyl oxygens, the fluorine atoms, and the rest of the molecule. The global energy minimum would represent the most populated conformation of the molecule in the gas phase.

Electronic Properties and Reactivity Prediction

The arrangement of electrons within this compound dictates its reactivity. Computational methods provide a quantitative understanding of these electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

For this compound, the strong electron-withdrawing nature of the difluoromethanesulfonyl group is expected to lower the energies of both the HOMO and the LUMO compared to unsubstituted benzaldehyde (B42025). rsc.org The HOMO would likely be localized primarily on the benzene ring, while the LUMO is expected to have significant contributions from the carbonyl group and the sulfonyl group, indicating these are the primary sites for nucleophilic attack.

Illustrative FMO Data:

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -7.5 | Localized on the aromatic ring, indicating its role as the primary electron donor in reactions with electrophiles. |

| LUMO | ~ -2.0 | Localized on the aldehyde and difluoromethanesulfonyl groups, highlighting the electrophilic nature of the carbonyl carbon and the sulfur atom. |

| HOMO-LUMO Gap | ~ 5.5 | A relatively large gap suggests high kinetic stability. |

Note: These are estimated energy values for illustrative purposes, based on trends observed in similarly substituted aromatic compounds.

The distribution of electron density in a molecule can be analyzed through calculated atomic charges and Molecular Electrostatic Potential (MEP) maps. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

In this compound, the oxygen atom of the carbonyl group and the oxygen and fluorine atoms of the difluoromethanesulfonyl group are expected to be regions of high negative electrostatic potential. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde group, as well as the sulfur atom, are predicted to be areas of positive electrostatic potential, making them susceptible to nucleophilic attack. ncert.nic.in

The difluoromethanesulfonyl (-SO2CHF2) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. rsc.org This has a significant impact on the electronic properties of the benzene ring and the reactivity of the aldehyde group.

Aromaticity: The electron-withdrawing nature of the -SO2CHF2 group will decrease the electron density of the benzene ring. libretexts.orgmsu.edu However, it is not expected to significantly disrupt the aromatic character of the ring. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could be calculated to quantify this effect, with values likely remaining in the range characteristic of aromatic systems. scispace.com

Carbonyl Electrophilicity: The primary electronic effect of the -SO2CHF2 group is the strong inductive withdrawal of electron density from the benzene ring. This, in turn, withdraws electron density from the attached aldehyde group. doubtnut.comrsc.org This withdrawal of electrons significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde. ncert.nic.innih.gov Computational studies on substituted benzaldehydes have shown that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. rsc.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Currently, there is a notable absence of specific computational studies in the peer-reviewed scientific literature focusing on the reaction mechanisms of this compound. General computational chemistry principles suggest that density functional theory (DFT) would be a primary tool for such investigations. Methodologies like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), would likely be employed to model reactions such as nucleophilic additions to the aldehyde group or transformations involving the difluoromethanesulfonyl moiety.

Transition State Localization and Energy Barrier Calculations

Detailed computational analyses to localize transition states and calculate energy barriers for reactions involving this compound have not been published. In a hypothetical study, transition state structures would be located using techniques like synchronous transit-guided quasi-Newton (STQN) methods. The nature of these transition states would be confirmed by the presence of a single imaginary frequency in the vibrational analysis. The calculated energy barriers would provide crucial insights into the kinetics of potential reactions, indicating the feasibility of different pathways. Without specific research, any values or specific transition state geometries would be purely speculative.

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been specifically investigated through computational modeling. Generally, implicit solvent models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of the solvent environment on the energies of reactants, intermediates, transition states, and products. For a molecule like this compound, polar solvents would be expected to stabilize polar intermediates and transition states, potentially lowering activation energies and altering reaction rates compared to nonpolar solvents. However, without dedicated studies, the quantitative effects of specific solvents on its reaction pathways remain unknown.

Spectroscopic Property Prediction

There are no available computational studies in the scientific literature that predict the spectroscopic properties of this compound. Such studies would typically involve the use of quantum chemical calculations to simulate NMR and IR spectra.

Computational NMR and IR Spectroscopy

The prediction of NMR and IR spectra for this compound has not been reported. Theoretical NMR chemical shifts could be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. These calculations would provide predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Similarly, theoretical IR spectra could be computed by performing a vibrational frequency analysis on the optimized geometry of the molecule. The resulting vibrational frequencies and their intensities would constitute the predicted IR spectrum.

Comparison with Experimental Data (if available)

As there are no published computational predictions of the NMR and IR spectra for this compound, a comparison with experimental data is not possible at this time. The acquisition of experimental spectra would be a necessary first step to validate any future theoretical calculations.

Catalytic Aspects in the Chemistry of 3 Difluoromethanesulfonylbenzaldehyde

Use of 3-Difluoromethanesulfonylbenzaldehyde in Catalytic Reactions

The dual functionality of this compound allows it to participate in a wide array of catalytic reactions. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formations, while the aromatic ring, activated by the strongly electron-withdrawing difluoromethanesulfonyl substituent, can engage in various coupling reactions.

While direct transition-metal-catalyzed reactions on the C-H bonds of the aromatic ring of this compound are plausible, it is more commonly envisioned as a substrate in cross-coupling reactions after conversion to an aryl halide or triflate. The resulting halo-substituted derivative can readily participate in cornerstone palladium-catalyzed reactions.

The general mechanism for these transformations, such as the Suzuki, Stille, and Negishi couplings, follows a well-established catalytic cycle. libretexts.org This cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Transmetalation : A nucleophilic organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orglibretexts.org

For instance, a hypothetical 3-bromo-5-(difluoromethanesulfonyl)benzaldehyde could undergo a Suzuki coupling with an organoboron reagent.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the Pd catalyst and facilitates key steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent. |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Source of the nucleophilic coupling partner. |

| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and facilitates the reaction. |

Similarly, in a Negishi coupling, an organozinc reagent would serve as the nucleophilic partner. nih.gov The reactivity of the C-X bond generally follows the order I > Br > OTf >> Cl, influencing the choice of substrate and reaction conditions. libretexts.org The aldehyde functionality is generally tolerant of these conditions, making it a valuable synthetic handle for post-coupling modifications.

The aldehyde group in this compound is a prime site for organocatalytic transformations. The potent electron-withdrawing nature of the 3-(difluoromethanesulfonyl) group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation is advantageous in reactions catalyzed by small organic molecules.

A pertinent example is the enantioselective nucleophilic addition to aldehydes. While studies may not have specifically used this compound, extensive research on benzaldehyde (B42025) itself demonstrates the principle. For instance, the asymmetric difluoromethylation of benzaldehyde has been achieved using fluorinated sulfones in the presence of a chiral quaternary ammonium (B1175870) salt, which acts as a phase-transfer organocatalyst. researchgate.net Such catalysts form a chiral ion pair with the nucleophile, directing its approach to one face of the aldehyde and thereby inducing enantioselectivity. researchgate.net It is chemically reasonable to expect that this compound would be an excellent substrate for this and similar organocatalytic additions (e.g., aldol (B89426), Mannich, or Friedel-Crafts reactions), potentially leading to valuable chiral building blocks.

Information on the specific use of this compound in biocatalytic reactions, such as enzymatic reductions, is not widely documented in available literature.

Development of Catalysts or Ligands from this compound Derivatives

The structure of this compound provides a scaffold for the synthesis of novel ligands and catalysts. The aldehyde group is a convenient point of attachment for incorporating chelating atoms and chiral auxiliaries.

Chiral catalysts are essential for asymmetric synthesis. Derivatives of this compound can be used to construct such catalysts. A common strategy involves the synthesis of Schiff base ligands through the condensation of the aldehyde with a chiral amine. If the amine contains additional donor atoms (e.g., a hydroxyl group in a chiral amino alcohol), the resulting ligand can coordinate to a metal center in a defined stereochemical arrangement, creating a chiral environment for catalysis. The synthesis of chiral sulfones is a field of growing interest, and incorporating this moiety into a catalyst framework is a plausible synthetic goal. rsc.org

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). mdpi.comnih.govresearchgate.net This reaction is a straightforward method for synthesizing a vast library of ligands. By reacting this compound with various amines—such as amino acids, diamines, or aminophenols—ligands with different denticities (bidentate, tridentate, etc.) and donor atom combinations (N,N; N,O) can be prepared. semanticscholar.orgresearchgate.net

For example, condensation with an amino acid like glycine (B1666218) would produce a ligand capable of coordinating to a metal through the imine nitrogen and the carboxylate oxygen. researchgate.net These ligands can then be complexed with various transition metals (e.g., Cu(II), Ni(II), Co(II)) to form coordination compounds. The electronic properties of these metal complexes can be fine-tuned by the substituents on the ligand, with the difluoromethanesulfonyl group exerting a strong electron-withdrawing effect that could influence the catalytic activity of the metal center.

Interactive Data Table: Potential Schiff Base Ligands from this compound

| Amine Precursor | Ligand Type | Potential Donor Atoms |

| Ethylenediamine | Bidentate (N,N) | Two imine Nitrogens |

| Glycine | Bidentate (N,O) | Imine Nitrogen, Carboxylate Oxygen |

| 2-Aminophenol | Bidentate (N,O) | Imine Nitrogen, Phenolic Oxygen |

| Di(2-picolyl)amine | Tridentate (N,N,N) | Imine Nitrogen, two Pyridyl Nitrogens |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 3-Difluoromethanesulfonylbenzaldehyde, future work could focus on moving beyond traditional multi-step syntheses towards more elegant and modern methodologies.

Direct C-H Functionalization: A key area of future research will likely involve the direct C-H sulfonylation of a benzaldehyde (B42025) precursor. Recent advancements in transition-metal catalysis, particularly with copper, have enabled the regioselective introduction of sulfonyl groups onto aromatic rings. researchgate.netresearchgate.net A potential pathway could involve the use of a transient directing group to guide the difluoromethanesulfonyl moiety to the meta-position of the benzaldehyde. nih.gov

Late-Stage Fluorination: Another promising approach could be the late-stage difluoromethanesulfonylation of a suitable 3-substituted benzaldehyde derivative. This would be particularly valuable for creating analogues and for the potential introduction of isotopes for imaging studies.

Flow Chemistry and Process Optimization: To enhance safety, reproducibility, and scalability, the exploration of continuous flow synthesis methods for this compound would be a significant step forward.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Reagents | Anticipated Advantages | Potential Challenges |

| Classical Synthesis | 3-Bromobenzaldehyde (B42254), Sodium difluoromethanesulfinate, Copper catalyst | Well-established reaction types | Multi-step process, potentially harsh conditions |

| Direct C-H Sulfonylation | Benzaldehyde, Difluoromethanesulfonyl chloride, Transient directing group, Copper catalyst | Atom economy, reduced synthetic steps | Regioselectivity control, catalyst optimization |

| Late-Stage Fluorination | 3-Mercaptobenzaldehyde derivative, Oxidizing and fluorinating agents | Access to diverse analogues | Handling of reactive fluorinating agents |

Development of New Transformations and Applications

The aldehyde functional group is one of the most versatile in organic synthesis, opening the door to a vast array of chemical transformations. Future research should systematically explore the reactivity of this compound as a building block.

Condensation Reactions: The aldehyde can readily undergo condensation reactions with various nucleophiles. For instance, reactions with active methylene (B1212753) compounds in Knoevenagel condensations, or with amines to form imines, would provide a library of new derivatives. The electron-withdrawing nature of the difluoromethanesulfonyl group is expected to enhance the reactivity of the aldehyde.

Asymmetric Synthesis: The development of stereoselective additions to the carbonyl group would be of high interest, leading to chiral alcohols, amines, and other valuable enantiopure compounds.

Multicomponent Reactions: Employing this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could rapidly generate molecular complexity and libraries of novel compounds for screening.

Applications in Materials Science: The polar sulfonyl group and the reactive aldehyde suggest potential applications in polymer and materials science. For example, it could be incorporated into polymers to modify their properties or used in the synthesis of specialized dyes or coatings.

Advanced Computational Studies for Predictive Chemistry

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and reaction outcomes. For this compound, computational studies would be invaluable.

DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of the molecule. This includes calculating the bond lengths, bond angles, and charge distribution, which can provide insights into its reactivity.

Reaction Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of potential synthetic routes and transformations. This can aid in optimizing reaction conditions and predicting the formation of byproducts.

Virtual Screening for Biological Activity: The difluoromethanesulfonyl group is a known bioisostere for other functional groups and can enhance metabolic stability and binding affinity. researchgate.netnih.gov Computational docking studies could be performed to screen this compound and its derivatives against various biological targets, guiding future medicinal chemistry efforts.

Integration into Automated Synthesis and High-Throughput Screening

The integration of this compound into automated synthesis platforms would accelerate the discovery of new derivatives and applications.

Robotic Synthesis: Automated systems can be programmed to perform multi-step syntheses and purifications, allowing for the rapid generation of a library of compounds based on the this compound scaffold.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be used to rapidly screen them for desired properties, such as biological activity or catalytic performance. This would significantly speed up the discovery process.

Investigation of Broader Impacts in Chemical Science

The unique combination of functional groups in this compound suggests that it could have a broader impact on several areas of chemical science.

Medicinal Chemistry: The difluoromethyl group is increasingly recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov The difluoromethanesulfonyl moiety in this compound could therefore serve as a valuable building block in drug discovery programs, potentially leading to new therapeutic agents with enhanced efficacy and metabolic stability.

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorinated groups can enhance the efficacy and environmental profile of agrochemicals. Future research could explore the potential of this compound derivatives as novel pesticides or herbicides.

Chemical Probes: The reactivity of the aldehyde group allows for its conjugation to other molecules. This could be exploited to develop chemical probes for studying biological processes or for use in diagnostic applications.

Q & A

Q. Characterization :

- NMR : NMR confirms difluoromethanesulfonyl group integration (δ –110 to –115 ppm). NMR identifies aldehyde protons (δ 9.8–10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 234.05) .

What advanced strategies address contradictions in reported bioactivity data for fluorinated benzaldehyde derivatives?

Level: Advanced

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

- Structural analogs : Minor substituent changes (e.g., –OCF vs. –SOCFH) alter binding to targets like kinase enzymes or membrane receptors .

- Assay conditions : Variations in cell line viability protocols (e.g., MTT vs. resazurin assays) impact IC values. Cross-validation using orthogonal assays (e.g., Western blotting for apoptosis markers) is recommended .

How does the electron-withdrawing difluoromethanesulfonyl group influence electrophilic substitution reactivity?

Level: Advanced

Answer: